molecular formula C20H20N2O5S2 B2716560 3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide CAS No. 941952-09-6

3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide

Cat. No.: B2716560
CAS No.: 941952-09-6
M. Wt: 432.51
InChI Key: BURMRQXQEYQSEP-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a synthetic organic compound featuring a thiazole core, a moiety renowned in medicinal chemistry for its versatile biological activities . This molecule is characterized by a central propanamide linker attached to a 4-(4-methoxyphenyl)thiazol-2-amine group and a 4-methoxyphenylsulfonyl group. The thiazole ring is a privileged structure in drug discovery, contributing to the development of therapeutics with a wide range of pharmacological effects, including antioxidant, antibacterial, antifungal, and anti-cancer properties . Its presence in numerous treatment drugs and biologically active agents makes it a critical scaffold for investigating new biochemical interactions. While specific biological data for this exact compound may be limited, its structural features suggest significant research potential. Compounds with similar N-(4-(4-methoxyphenyl)thiazol-2-yl) scaffolds have been identified as highly potent and selective activators of potassium channels, such as KCNQ1 (Kv7.1) . For instance, the well-characterized probe ML277, which shares the 4-(4-methoxyphenyl)thiazol-2-yl moiety, is a potent KCNQ1 channel activator (EC50 = 260 nM) and demonstrates excellent selectivity over other KCNQ channels and hERG . This indicates that the core structure is a valuable template for ion channel research, particularly in the context of cardiac electrophysiology and conditions like Long QT Syndrome . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel molecules, or as a tool compound in high-throughput screening campaigns to identify new modulators of various biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-15-5-3-14(4-6-15)18-13-28-20(21-18)22-19(23)11-12-29(24,25)17-9-7-16(27-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURMRQXQEYQSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a thiazole derivative with potential biological activity, particularly in the context of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 346.39 g/mol. The presence of the methoxyphenyl and thiazole moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. For instance, a related study demonstrated that certain derivatives exhibited IC50 values ranging from 6.6 µM to higher concentrations depending on the structural modifications present in the compounds tested .
    CompoundCell LineIC50 (µM)
    SCT-4MCF-76.6
    SCT-5MDA-MB-23173.56
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through caspase activation pathways. Specifically, compounds similar to 3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide have been shown to modulate the activity of caspases (caspase 3, 7, and 8), which are critical mediators of apoptotic processes .

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have been explored for additional therapeutic potentials:

  • Anticonvulsant Activity : Some thiazole-based compounds have exhibited anticonvulsant properties, indicating a broader pharmacological profile that may include neuroprotective effects .
  • Anti-inflammatory Effects : Thiazole derivatives have also been investigated for their anti-inflammatory activities, which could complement their anticancer effects by reducing tumor-associated inflammation .

Study on Thiazole Derivatives

A comprehensive study published in Molecules evaluated various thiazole derivatives for their anticancer activity. Among these, compounds with methoxy substitutions showed enhanced activity against breast cancer cell lines due to their ability to interact with specific molecular targets involved in cell survival pathways .

Key Findings:

  • Survival Rate Comparison : The study utilized flow cytometry to assess the survival rates of treated versus untreated cells, revealing significant differences in apoptotic rates among various derivatives.
TreatmentSurvival Rate (%)
Control100
SCT-4 (100 µM)30
SCT-5 (100 µM)45

Mechanistic Insights

In silico analyses have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. Molecular docking studies suggest that the sulfonamide group enhances binding interactions with key receptors, potentially leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Structural Comparisons

The compound shares core features with several derivatives, including:

  • Sulfonyl-thiazole hybrids : Compounds such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () and 3-((4-chlorophenyl)sulfonyl)-N-(4-pyridinyl-thiazol-2-yl)propanamide () differ in aryl substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl), influencing electronic and steric properties .
  • Piperazine-thiazole derivatives : Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (, Compound 16) replace the sulfonyl group with a piperazine-acetamide chain, altering solubility and target affinity .
Physicochemical Properties

Table 1 compares key properties of structurally related compounds:

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
3-((4-Methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide ~443.5 (estimated) Not reported Dual 4-methoxyphenyl, thiazole Target
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) 408.52 281–282 Piperazine, phenyl
3-((4-Chlorophenyl)sulfonyl)-N-(4-pyridinyl-thiazol-2-yl)propanamide 421.89 Not reported 4-Chlorophenyl, pyridinyl-thiazole
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) 516.63 142–144 Piperidine, oxadiazole
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide ~369.4 (estimated) Not reported Isoindoline-dione, methoxyphenylamino

Key Observations :

  • The 4-methoxyphenyl group increases molecular weight compared to chloro or pyridinyl analogs .
  • Piperazine-containing derivatives (e.g., Compound 16) exhibit higher melting points (~280°C), likely due to enhanced crystallinity from hydrogen bonding .
Antitumor Activity:
  • Compound 16 (): Exhibits moderate activity as a matrix metalloproteinase (MMP) inhibitor, with structural similarity to the target compound but lacking the sulfonyl group .
  • N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]propanamide (, Compound 16): Shows 16% MGI (malignant growth inhibition), outperforming sulfamoyl-substituted analogs (10% MGI). This suggests that electron-donating groups (e.g., methoxy) enhance activity compared to electron-withdrawing substituents .
Antioxidant Activity:
  • N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (): Demonstrates 1.4× higher radical scavenging activity than ascorbic acid, indicating that the 4-methoxyphenylamino moiety contributes significantly to antioxidant effects .
Kinase Inhibition:

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